molecular formula C15H14FNO2 B3223684 Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate CAS No. 122252-67-9

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Cat. No. B3223684
Key on ui cas rn: 122252-67-9
M. Wt: 259.27 g/mol
InChI Key: FDOSNDLZHFVRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05006530

Procedure details

8.6 g (33 mmol) of crude product from Example 27 and 3.3 g of chromium(VI) oxide are heated under reflux for 1 hour in 90 ml of glacial acetic acid. The solvent is then removed on the rotary evaporator, ethyl acetate/petroleum ether 1:1 is added to the residue and undissolved material is filtered off with suction. The mother liquor is concentrated in vacuo and chromatographed over 500 g of silica gel using ethyl acetate/petroleum ether 1:1.
Name
crude product
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([CH3:19])=[CH:5][CH:6]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[C:7]=1[C:8]([O:10][CH3:11])=[O:9]>C(O)(=O)C.[O-2].[Cr+6].[O-2].[O-2]>[CH3:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[CH:5]=[C:4]([CH3:19])[N:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
crude product
Quantity
8.6 g
Type
reactant
Smiles
CC=1NC(=CC(C1C(=O)OC)C1=CC=C(C=C1)F)C
Name
Quantity
3.3 g
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then removed on the rotary evaporator, ethyl acetate/petroleum ether 1:1
ADDITION
Type
ADDITION
Details
is added to the residue and undissolved material
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed over 500 g of silica gel

Outcomes

Product
Name
Type
Smiles
CC1=NC(=CC(=C1C(=O)OC)C1=CC=C(C=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.